2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
Overview
Description
“2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “2- (2- (4-Methoxyphenoxy)-5-chlorophenyl)acetic acid” which has an empirical formula of C15H13ClO4 and a molecular weight of 292.711.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, a similar compound “{2- [ (2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid” has been mentioned in the context of protodeboronation2.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, a similar compound “{2- [ (2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid” has been mentioned in the context of protodeboronation2.
Scientific Research Applications
Chemical Structure and Synthesis
- Studies on compounds similar to 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid reveal insights into their chemical structures and synthesis. For example, the synthesis and structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrate the complexity of identifying regioisomers and the importance of X-ray crystallography for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Derivatives
- The compound has been involved in various chemical reactions to form new compounds, such as in the formation of phthalide derivatives. Charlesworth and Levene (1963) described how the condensation of 5-methoxy-3-methylbenzoic acid with other chemicals like formaldehyde and hydrochloric acid results in different compounds depending on the reaction conditions, highlighting the versatile reactivity of similar compounds (Charlesworth & Levene, 1963).
Biological Applications
- Derivatives of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid and similar structures have been investigated for various biological applications. For instance, Bekircan, Ülker, and Menteşe (2015) synthesized novel compounds from a related structure, examining their potential as lipase and α-glucosidase inhibitors, suggesting potential therapeutic applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).
Photolysis and Chemical Transformation
- Photolysis studies on compounds similar to 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid indicate their susceptibility to light-induced chemical transformations. Georgarakis et al. (1971) examined the photolysis of related compounds, yielding various products, indicating the potential for exploring light-induced reactions in this class of chemicals (Georgarakis et al., 1971).
Conformational Analysis
- Research on conformational properties and stereochemistry of similar compounds, like the structural analyses conducted by Evans, Fronczek, and Gandour (1995), provide valuable insights into the molecular geometry and potential reactivity of these chemicals (Evans, Fronczek, & Gandour, 1995).
Advanced Material Applications
- Studies on related compounds also explore their use in advanced materials. For example, Amarnath and Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids, similar to 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, as dopants for polyaniline, expanding the scope of applications in material science (Amarnath & Palaniappan, 2005).
Future Directions
There is no specific information available on the future directions of “2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid”. However, it is a chemical compound that could potentially be used in various chemical reactions and syntheses.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or consult a chemical expert.
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZCVYVHQLDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.